molecular formula C15H17N5O4S2 B3216964 N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173494-39-7

N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3216964
CAS No.: 1173494-39-7
M. Wt: 395.5 g/mol
InChI Key: OKZBWKDBNXLJKV-UHFFFAOYSA-N
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Description

N-(3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a benzothiazole-pyrazole hybrid compound characterized by a sulfamoyl group at position 6 of the benzothiazole ring and a 2-methoxyethyl substituent at position 3. The pyrazole moiety is functionalized with a 1-methyl group and a carboxamide linkage.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-19-6-5-11(18-19)14(21)17-15-20(7-8-24-2)12-4-3-10(26(16,22)23)9-13(12)25-15/h3-6,9H,7-8H2,1-2H3,(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZBWKDBNXLJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those listed in , share core benzothiazole or pyrazole scaffolds but differ in substituents and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound (CAS No.) Core Structure Key Substituents/Modifications Hypothetical Properties
Target Compound Benzothiazole-Pyrazole 6-Sulfamoyl, 3-(2-methoxyethyl), 1-methylpyrazole High polarity (sulfamoyl), moderate lipophilicity
832674-14-3 Benzothiazole-Benzamide 6-Ethoxy, 3-(tetrafluoropropoxymethyl)benzamide Enhanced lipophilicity (fluoroalkyl), lower solubility
832674-31-4 Thienopyridine-Tetrahydrobenzothiophene Trifluoromethyl, ethyl ester High metabolic stability (ester), fluorophilic
955314-84-8 Triazolothiadiazole-Benzyl 4-Ethylphenoxy, triazolothiadiazole Rigid heterocycle, potential CNS activity

Key Findings

Sulfamoyl vs. Ethoxy Groups (Target vs. 832674-14-3): The sulfamoyl group in the target compound likely improves aqueous solubility compared to the ethoxy group in 832674-14-3. Sulfonamides are strong hydrogen-bond donors/acceptors, enhancing interactions with polar biological targets . In contrast, the ethoxy group in 832674-14-3 may reduce solubility but improve membrane permeability.

Fluorinated Substituents (832674-14-3): The tetrafluoropropoxy group in 832674-14-3 increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration but risking metabolic oxidation.

Heterocycle Rigidity (955314-84-8):
The triazolothiadiazole core in 955314-84-8 introduces rigidity, which may enhance binding selectivity but reduce synthetic accessibility. The target’s pyrazole-carboxamide offers conformational flexibility, aiding in target accommodation .

Metabolic Stability (832674-31-4):
The ethyl ester in 832674-31-4 may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. The target compound’s carboxamide is metabolically stable, avoiding premature degradation .

Research Implications and Limitations

While the provided evidence lacks explicit data (e.g., IC50, solubility measurements), structural comparisons highlight critical trends:

  • Polarity: Sulfamoyl > ethoxy > fluorinated groups.
  • Metabolic Fate: Esters (832674-31-4) > carboxamides (target) > rigid heterocycles (955314-84-8).
  • Target Selectivity: Flexible scaffolds (target) may favor broad-spectrum activity, whereas rigid systems (955314-84-8) could enhance specificity.

Note: Further experimental validation is required to confirm these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

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